(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine
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Overview
Description
(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is an organic compound featuring a phenyl ring substituted with a methyl group and an oxetane ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often require ultraviolet light to initiate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve the use of preformed oxetane-containing building blocks. These building blocks can be synthesized through various methods, including intramolecular cyclization and electrophilic halocyclization of alcohols
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives and modified phenylmethanamine compounds .
Scientific Research Applications
(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to biological macromolecules. The methanamine group can form hydrogen bonds and ionic interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
- (4-(Oxetan-3-YL)phenyl)methanamine
- (3-(4-Methylphenyl)oxetan-3-yl)methanol
- 3-(Aminomethyl)oxetane
Uniqueness: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is unique due to the presence of both a methyl group and an oxetane ring on the phenyl ring. This combination of substituents imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
[3-methyl-4-(oxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,5-7,12H2,1H3 |
InChI Key |
DPBQWOAVRANNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2COC2 |
Origin of Product |
United States |
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